N-(3-Hydroxypropyl)pyrrole-2-carboxamide
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c11-6-2-5-10-8(12)7-3-1-4-9-7/h1,3-4,9,11H,2,5-6H2,(H,10,12) |
InChI Key |
WRZNYMQTILRJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)NCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (Compounds 3 and 5)
- Structure : Features a benzoylphenyl group at the amide nitrogen instead of 3-hydroxypropyl.
- Activity : Demonstrated significant lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats, reducing plasma triglycerides (p<0.001), LDL cholesterol, and total cholesterol while elevating HDL levels by 22% (compound 3) and 4.5% (compound 5) .
- Key Advantage : The aromatic benzoylphenyl group enhances steric bulk and π-π interactions, likely improving binding to lipid-regulating targets like PPAR-α/γ receptors.
- Limitation : Increased lipophilicity may reduce aqueous solubility, limiting bioavailability.
N-(3-Methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Structure : Contains a methoxypropyl chain and a fused pyrido-pyrrolo-pyrimidine ring system.
- Key Advantage : Methoxy groups improve metabolic stability compared to hydroxylated analogs.
- Limitation : Complex synthesis due to the polycyclic core, raising production costs.
2-Cyclopropyl-N-(3-methylbutan-2-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Structure : Incorporates a cyclopropyl ring and a branched methylbutan-2-yl group.
- Activity : Structural analogs of pyrrolo-pyrazine carboxamides are often explored for antiviral or anticancer applications, though specific data for this compound are unavailable .
- Key Advantage : Cyclopropyl groups enhance rigidity and metabolic resistance.
- Limitation : Branched alkyl chains may hinder membrane permeability.
N-Isopropyl-1H-pyrrole-3-carboxamide
- Structure : Substituted at the pyrrole-3-position with an isopropyl group.
- Activity : While uncharacterized pharmacologically, the isopropyl group’s steric effects may alter binding kinetics compared to 2-carboxamide derivatives .
- Key Advantage : Simpler synthesis and lower molecular weight.
- Limitation : Reduced hydrogen-bonding capacity due to the absence of hydroxyl groups.
Pharmacokinetic and Physicochemical Properties
| Compound | Solubility (Predicted) | logP (Predicted) | Metabolic Stability | Key Substituent Effect |
|---|---|---|---|---|
| N-(3-Hydroxypropyl)pyrrole-2-carboxamide | High (due to -OH) | ~1.2 | Moderate (oxidative metabolism likely) | Hydroxyl enhances solubility but increases metabolic liability. |
| N-(4-Benzoylphenyl)pyrrole-2-carboxamide | Low | ~3.5 | High (aromatic rings resist oxidation) | Benzoylphenyl improves target affinity but reduces solubility. |
| N-(3-Methoxypropyl)pyrido-pyrrolo-pyrimidine | Moderate | ~2.8 | High (methoxy resists degradation) | Methoxy balances solubility and stability. |
| N-Isopropyl-pyrrole-3-carboxamide | Moderate | ~1.8 | High (simple structure) | Isopropyl minimizes polarity, favoring passive diffusion. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for N-(3-Hydroxypropyl)pyrrole-2-carboxamide derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and 3-hydroxypropylamine under reflux conditions. For example, derivatives like 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide are synthesized using bromination followed by amide coupling. Characterization relies on IR spectroscopy (to confirm amide bonds) and NMR (to resolve substituent positions and hydrogen environments). Purification is achieved via column chromatography with ethyl acetate/hexane gradients .
Q. How are initial biological activities of pyrrole-2-carboxamide derivatives evaluated in preclinical models?
- Methodological Answer : Lipid-lowering effects are tested in hyperlipidemic rat models induced by Triton WR-1339. Parameters like total cholesterol, triglycerides, and HDL levels are measured using enzymatic assays. For antibacterial activity, derivatives are screened against Gram-positive and Gram-negative strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Q. Which analytical techniques are critical for confirming the purity and structure of these compounds?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular formulas, while HPLC (e.g., C18 columns with acetonitrile/water gradients) assesses purity (>95%). NMR (¹H and ¹³C) resolves stereochemistry and functional groups. For example, ¹H NMR of N-cyclopropyl derivatives shows characteristic splitting patterns for cyclopropyl protons (δ 0.51–0.73 ppm) .
Advanced Research Questions
Q. How can computational tools guide the design of pyrrole-2-carboxamide derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like HMG-CoA reductase (lipid metabolism) or bacterial enzymes (e.g., DNA gyrase). Quantitative Structure-Activity Relationship (QSAR) models optimize substituents; electron-withdrawing groups (e.g., Br, CF₃) enhance antibacterial potency by increasing membrane permeability .
Q. What experimental strategies address contradictions in bioactivity data across different models?
- Methodological Answer : Cross-validation using orthogonal assays is critical. For instance, lipid-lowering effects observed in Triton WR-1339-induced rats should be corroborated in high-fat diet models. Dose-response curves and pharmacokinetic studies (e.g., plasma half-life via LC-MS) clarify whether discrepancies arise from bioavailability or model-specific mechanisms .
Q. How can structural modifications improve solubility or metabolic stability without compromising activity?
- Methodological Answer : Introducing polar groups (e.g., hydroxyls, sulfonamides) enhances aqueous solubility. For metabolic stability, replace labile esters with amides or incorporate fluorinated groups (e.g., CF₃) to slow cytochrome P450-mediated degradation. Reaction optimization in DMF at 60°C improves yields of sulfonamide derivatives .
Q. What in vivo experimental designs are optimal for validating mechanistic hypotheses?
- Methodological Answer : Use transgenic rodent models (e.g., ApoE⁻/⁻ mice) for atherosclerosis studies. Combine histological analysis (aortic plaque staining) with biomarker profiling (CRP, IL-6) to link lipid-lowering effects to anti-inflammatory pathways. For antimicrobials, employ neutropenic murine infection models with tissue burden quantification .
Q. How do reaction conditions influence the regioselectivity of pyrrole-2-carboxamide derivatization?
- Methodological Answer : Electrophilic substitution on pyrrole is pH-dependent. Bromination at C4/C5 positions requires acetic acid as a solvent, while Friedel-Crafts acylations use AlCl₃ in anhydrous dichloromethane. Kinetic studies (e.g., varying temperature from 0°C to 25°C) optimize yields for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
